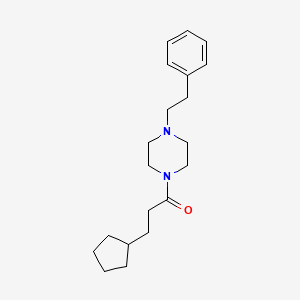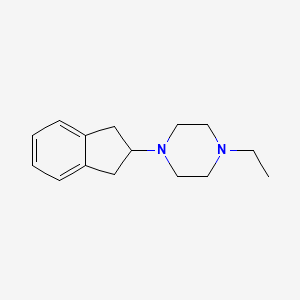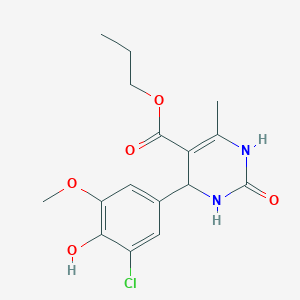
1-(3-cyclopentylpropanoyl)-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(2-phenylethyl)piperazine, commonly known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of the endogenous ligand glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, CPP can modulate the activity of glutamatergic neurons, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects in the brain. By blocking the NMDA receptor, CPP can reduce the influx of calcium ions into the neurons, which can lead to a decrease in the release of neurotransmitters such as glutamate and dopamine. This can result in a decrease in synaptic plasticity and learning and memory processes. Additionally, CPP has been shown to have analgesic and anti-inflammatory effects, which may be related to its ability to block the NMDA receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its high potency and specificity for the NMDA receptor. This allows for precise manipulation of the receptor's activity, which can be useful in investigating its role in various neurological and psychiatric disorders. However, one limitation of CPP is its relatively short half-life, which may require frequent administration in experiments.
Future Directions
There are several potential future directions for research on CPP. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Additionally, there is a need for further investigation into the role of the NMDA receptor in various neurological and psychiatric disorders, and the potential therapeutic applications of NMDA receptor modulation. Finally, there is a need for more research on the long-term effects of CPP and other NMDA receptor antagonists on brain function and behavior.
Synthesis Methods
CPP can be synthesized using a multistep process that involves the reaction of 3-cyclopentylpropanoyl chloride with 2-phenylethylamine, followed by the cyclization of the resulting intermediate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
CPP has been widely used in scientific research as a tool to study the function of certain neurotransmitter receptors in the brain. Specifically, CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can be used to investigate the role of this receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
3-cyclopentyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-18-8-4-5-9-18)22-16-14-21(15-17-22)13-12-19-6-2-1-3-7-19/h1-3,6-7,18H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZITYCSKNUDXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4940910.png)
![1-[(2-bromophenoxy)acetyl]-4-methylpiperidine](/img/structure/B4940915.png)
![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)



![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)